2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has gained popularity in the scientific community due to its unique chemical properties. TFMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine is primarily mediated through its interaction with serotonin receptors in the brain. This compound is a partial agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, this compound can modulate the activity of serotonin in the brain, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and humans. These effects include changes in mood, cognition, and behavior, as well as alterations in heart rate, blood pressure, and body temperature. This compound has also been shown to produce hallucinogenic effects in some individuals, although the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in animal models and humans, and its effects on serotonin receptors are well understood. This makes this compound a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using this compound in lab experiments is its potential for producing hallucinogenic effects, which can complicate data interpretation and may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine. One area of interest is the development of new drugs that target serotonin receptors, based on the pharmacological profile of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity.
Synthesemethoden
The synthesis of 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves the reaction of 3-phenylpropanol with trifluoroacetic anhydride in the presence of morpholine. The reaction is carried out under controlled conditions and yields this compound as the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of serotonin receptors in the brain. In pharmacology, this compound has been used as a reference compound for the development of new drugs that target serotonin receptors.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO2/c18-17(19,20)10-9-16(22)21-11-12-23-15(13-21)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZKOFLCWFCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(F)(F)F)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.